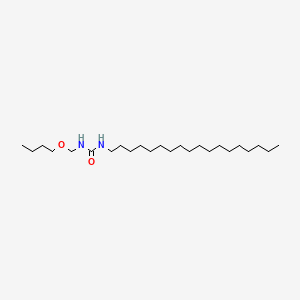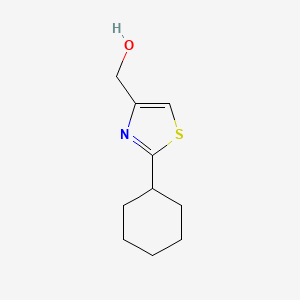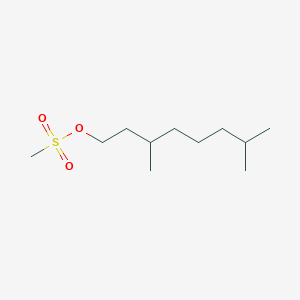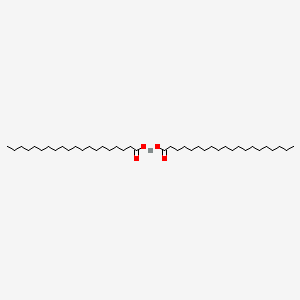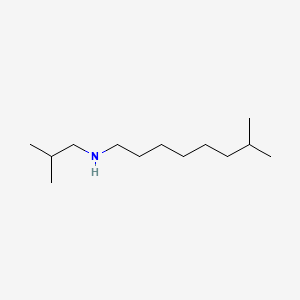
N-Isobutylisononylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Isobutylisononylamine is an organic compound with the molecular formula C13H29N. It is a secondary amine, characterized by the presence of an isobutyl group and an isononyl group attached to the nitrogen atom. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Isobutylisononylamine can be synthesized through the reaction of isononylamine with isobutyl bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, this compound is produced using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
N-Isobutylisononylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides or amides.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the isobutyl or isononyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or amides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-Isobutylisononylamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of surfactants, lubricants, and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of N-Isobutylisononylamine involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular membranes, affecting membrane fluidity and permeability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Isobutylisodecylamine
- N-Isobutylisoheptylamine
- N-Isobutylisohexylamine
Uniqueness
N-Isobutylisononylamine is unique due to its specific combination of isobutyl and isononyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specialized applications where specific chemical characteristics are required .
Eigenschaften
CAS-Nummer |
93963-88-3 |
|---|---|
Molekularformel |
C13H29N |
Molekulargewicht |
199.38 g/mol |
IUPAC-Name |
7-methyl-N-(2-methylpropyl)octan-1-amine |
InChI |
InChI=1S/C13H29N/c1-12(2)9-7-5-6-8-10-14-11-13(3)4/h12-14H,5-11H2,1-4H3 |
InChI-Schlüssel |
BINARWUWDSEQSK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCCNCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



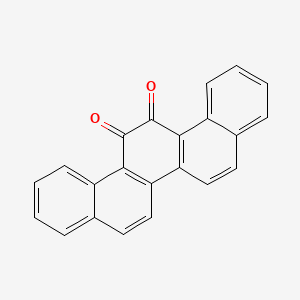
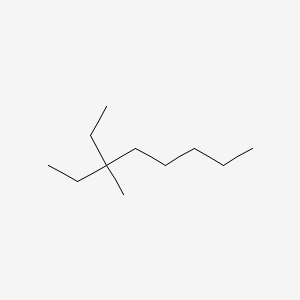
![5H-Benzocycloheptene-5-propanoic acid, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl-](/img/structure/B12642320.png)
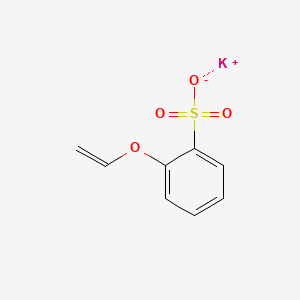
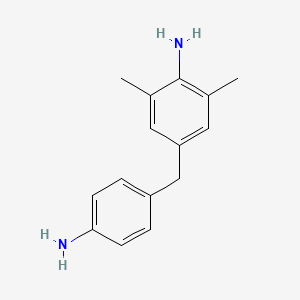
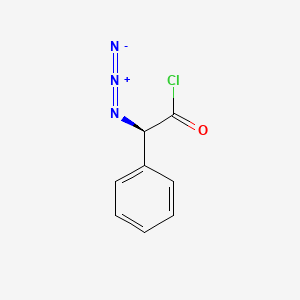

![2-Amino-5-{[(5-fluoropyridin-2-yl)amino]methyl}phenol](/img/structure/B12642342.png)
